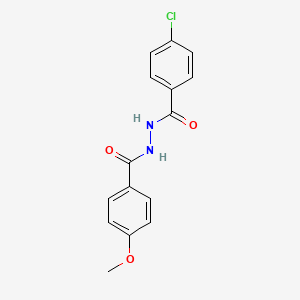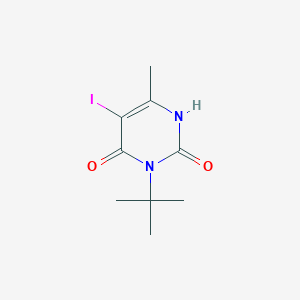
4-chloro-N'-(4-methoxybenzoyl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N'-(4-methoxybenzoyl)benzohydrazide, also known as CMH, is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 4-chloro-N'-(4-methoxybenzoyl)benzohydrazide involves the reaction of its hydrazide moiety with ROS, leading to the formation of a stable fluorescent product. The reaction is specific to ROS and does not occur with other reactive species such as reactive nitrogen species or reactive sulfur species. The fluorescence intensity of the product is directly proportional to the amount of ROS present in the system, allowing for quantitative analysis of ROS levels.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and does not interfere with normal cellular processes. However, its use as a ROS probe can have significant biochemical and physiological effects on the system being studied. ROS play a critical role in various cellular processes, and their levels must be tightly regulated to maintain cellular homeostasis. The use of this compound as a ROS probe can disrupt this balance and alter cellular signaling pathways, leading to unintended effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-chloro-N'-(4-methoxybenzoyl)benzohydrazide as a ROS probe has several advantages, including its high selectivity and sensitivity for ROS, its stability, and its compatibility with various analytical techniques. However, its use also has some limitations, including its potential to alter cellular processes and its inability to distinguish between different types of ROS. Additionally, the use of this compound requires specialized equipment and expertise, making it less accessible to researchers without the necessary resources.
Direcciones Futuras
The use of 4-chloro-N'-(4-methoxybenzoyl)benzohydrazide as a ROS probe has opened up several avenues for future research. One direction is the development of new fluorescent probes with improved selectivity and sensitivity for specific types of ROS. Another direction is the application of this compound in vivo to study the role of ROS in disease processes and to develop new therapeutic strategies. Additionally, the combination of this compound with other analytical techniques such as mass spectrometry and imaging techniques can provide a more comprehensive understanding of ROS biology.
Métodos De Síntesis
The synthesis of 4-chloro-N'-(4-methoxybenzoyl)benzohydrazide involves the reaction of 4-chlorobenzohydrazide with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds at room temperature and yields this compound as a white crystalline solid with a melting point of 225-228°C. The purity of this compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Aplicaciones Científicas De Investigación
4-chloro-N'-(4-methoxybenzoyl)benzohydrazide has been extensively used in scientific research as a fluorescent probe for detecting and quantifying reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a crucial role in various physiological and pathological processes, including aging, inflammation, and cancer. The ability of this compound to selectively react with ROS and form a stable fluorescent product has made it a valuable tool for studying the role of ROS in these processes.
Propiedades
IUPAC Name |
N'-(4-chlorobenzoyl)-4-methoxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-21-13-8-4-11(5-9-13)15(20)18-17-14(19)10-2-6-12(16)7-3-10/h2-9H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGZJMYRECFXQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5341613.png)
![N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-5-oxo-D-prolinamide](/img/structure/B5341614.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5341617.png)
![4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5341623.png)
![7-[4-(2-furoyl)-1-piperazinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5341640.png)

![3-[3-(2,5-dimethoxyphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5341655.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-methoxy-6-methylbenzamide](/img/structure/B5341657.png)
![2-(1H-benzimidazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-phenyl-2-propen-1-one](/img/structure/B5341661.png)
![8-(2,5-difluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5341686.png)

![2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide](/img/structure/B5341699.png)
![4-[(4-chlorophenyl)carbonothioyl]-2,6-dimethylmorpholine](/img/structure/B5341703.png)